Asterriquinol D dimethyl ether

α-glucosidase inhibition antidiabetic screening bis-indolyl benzenoid SAR

Asterriquinol D dimethyl ether delivers 8.3-fold greater α-glucosidase inhibition (IC₅₀ 68.35 μM) than acarbose (564.28 μM), providing a validated scaffold for antidiabetic drug discovery. Its defined NS-1 cytotoxicity (IC₅₀ 28 μg/mL) and T. foetus antiparasitic activity (IC₅₀ 100 μg/mL) enable dual-mode screening. Single-substituent variations produce 3.7-fold potency differences among bis-indolyl benzenoids—this specific methylation pattern ensures reproducible results unobtainable with generic class substitutions. Supplied with batch-specific analytical verification.

Molecular Formula C26H24N2O4
Molecular Weight 428.5 g/mol
Cat. No. B3026298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsterriquinol D dimethyl ether
Molecular FormulaC26H24N2O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=CC=CC=C54
InChIInChI=1S/C26H24N2O4/c1-29-23-21(17-13-27-19-11-7-5-9-15(17)19)25(31-3)26(32-4)22(24(23)30-2)18-14-28-20-12-8-6-10-16(18)20/h5-14,27-28H,1-4H3
InChIKeyLXKDFRJCVQJIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asterriquinol D Dimethyl Ether: Procurement Specifications and Basic Characterization


Asterriquinol D dimethyl ether (CAS: 287117-66-2) is a fungal metabolite belonging to the bis-indolyl benzenoid class of natural products, first isolated from Aspergillus kumbius [1]. The compound features a central tetramethoxy-substituted benzene ring flanked by two indole moieties, with a molecular formula of C₂₆H₂₄N₂O₄ and a molecular weight of 428.48 g/mol [2]. This compound is available from multiple commercial vendors with purity specifications ranging from ≥95% to ≥98%, suitable for research applications in α-glucosidase inhibition, antimicrobial screening, and antiparasitic evaluation . Unlike structurally related bis-indolyl benzenoids such as kumbicins A–D, candidusin D, and petromurins C–D, asterriquinol D dimethyl ether occupies a distinct position in the asterriquinol biosynthetic family based on its specific methylation pattern and substitution arrangement on the central benzene ring [3].

Why Asterriquinol D Dimethyl Ether Cannot Be Replaced by Generic Bis-Indolyl Benzenoids


Bis-indolyl benzenoids represent a structurally diverse class of fungal metabolites where minor alterations in substitution patterns produce substantial differences in biological activity profiles and potency [1]. Asterriquinol D dimethyl ether cannot be generically substituted with other class members because quantitative head-to-head α-glucosidase inhibition assays demonstrate that the compound (designated as compound 1) exhibits an IC₅₀ of 68.35 ± 3.89 μM, whereas its close structural analog compound 2 (differing only in methoxy substitution pattern) shows an IC₅₀ of 252.16 ± 5.25 μM—a 3.7-fold reduction in potency [1]. This structure-activity relationship demonstrates that even single substituent variations on the central benzene ring produce functionally meaningful differences in target engagement [1]. Furthermore, the compound's dual activity profile against both mammalian myeloma cells (NS-1) and the protozoan parasite Tritrichomonas foetus distinguishes it from kumbicins, which display divergent antimicrobial spectra and variable cytotoxic potencies [2]. These measurable differences preclude interchangeable use without compromising experimental reproducibility or biological outcome validity.

Asterriquinol D Dimethyl Ether: Quantitative Comparative Evidence for Informed Procurement


α-Glucosidase Inhibitory Activity: Asterriquinol D Dimethyl Ether vs. Structural Analog (Compound 2)

In a direct head-to-head α-glucosidase inhibition assay using Saccharomyces cerevisiae-derived enzyme, asterriquinol D dimethyl ether (compound 1) demonstrated an IC₅₀ of 68.35 ± 3.89 μM, whereas compound 2—a close structural analog differing only in its methoxy substitution pattern on the central benzene ring—exhibited an IC₅₀ of 252.16 ± 5.25 μM [1]. The positive control acarbose showed an IC₅₀ of 564.28 ± 4.68 μM under identical conditions [1].

α-glucosidase inhibition antidiabetic screening bis-indolyl benzenoid SAR

Antiparasitic Activity: Asterriquinol D Dimethyl Ether vs. Albendazole Against Tritrichomonas foetus

Asterriquinol D dimethyl ether inhibits Tritrichomonas foetus in vitro with an IC₅₀ of 100 μg/mL, whereas the clinical reference antiparasitic agent albendazole exhibits an IC₅₀ of approximately 0.5–2.0 μg/mL against related trichomonad species under comparable assay conditions [1].

antiparasitic Tritrichomonas foetus veterinary protozoology

Cytotoxic Activity: Asterriquinol D Dimethyl Ether vs. Kumbicin C in NS-1 Myeloma Cells

Asterriquinol D dimethyl ether inhibits NS-1 mouse myeloma cell growth with an IC₅₀ of 28 μg/mL . Under the same cellular assay system, the structurally related bis-indolyl benzenoid kumbicin C exhibits an IC₅₀ of 0.74 μg/mL against the identical NS-1 cell line [1].

cytotoxicity myeloma bis-indolyl benzenoid SAR

Antimicrobial Biofilm Activity: Asterriquinol D Dimethyl Ether vs. Kumbicin D in Candida albicans

In a comparative antimicrobial screening study, asterriquinol D dimethyl ether (compound 7) was evaluated alongside kumbicin D (compound 6) for effects on Candida albicans growth and biofilm formation [1]. While kumbicin D demonstrated inhibitory activity against C. albicans growth and biofilm formation, asterriquinol D dimethyl ether did not exhibit comparable antimicrobial activity under the same experimental conditions [1]. Quantitative MIC and biofilm inhibition values for asterriquinol D dimethyl ether were not reported due to insufficient activity relative to the detection threshold of the assay [1].

antifungal biofilm inhibition Candida albicans

Asterriquinol D Dimethyl Ether: Recommended Research Applications Based on Quantitative Evidence


α-Glucosidase Inhibitor Discovery and SAR Studies

Asterriquinol D dimethyl ether is most appropriately deployed as a validated α-glucosidase inhibitor scaffold for antidiabetic drug discovery programs. The compound demonstrates an IC₅₀ of 68.35 ± 3.89 μM against Saccharomyces cerevisiae α-glucosidase, representing an 8.3-fold potency advantage over acarbose (IC₅₀ = 564.28 ± 4.68 μM) [1]. This established potency baseline, combined with the availability of synthetic derivatives and structurally defined analogs, enables systematic structure-activity relationship investigations aimed at optimizing the bis-indolyl benzenoid core for enhanced enzyme inhibition [1].

Chemical Probe for Moderate-Cytotoxicity Reference Studies

The compound serves as a moderate-cytotoxicity reference standard within the bis-indolyl benzenoid family, with a defined IC₅₀ of 28 μg/mL against NS-1 mouse myeloma cells [1]. This positions asterriquinol D dimethyl ether as a useful comparator compound when evaluating more potent structural analogs such as kumbicin C (IC₅₀ = 0.74 μg/mL) [2], enabling researchers to calibrate cytotoxicity assays and establish potency thresholds for hit prioritization in natural product screening campaigns.

Biosynthetic Pathway and Natural Product Dereplication Studies

Asterriquinol D dimethyl ether has been consistently identified as a chemotaxonomic marker in multiple Aspergillus species, including A. kumbius, A. candidus, A. subramanianii, and A. terreus [1][2]. Its reliable co-occurrence with structurally related bis-indolyl benzenoids and benzoquinones makes it valuable for LC-MS dereplication workflows, natural product isolation quality control, and fungal metabolomics studies focused on secondary metabolite biosynthesis [3].

Antiparasitic Mechanism-of-Action Studies (Non-Clinical Probe)

The compound inhibits Tritrichomonas foetus in vitro with an IC₅₀ of 100 μg/mL [1]. While potency is substantially lower than clinical antiparasitic agents such as albendazole, asterriquinol D dimethyl ether provides a structurally distinct chemical scaffold for investigating non-tubulin-targeting antiprotozoal mechanisms. This application is appropriate for fundamental parasitology research rather than drug development or veterinary therapeutic use [1].

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